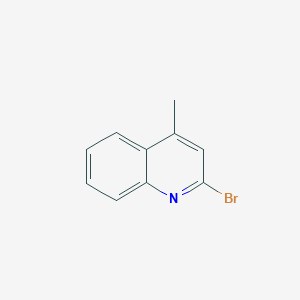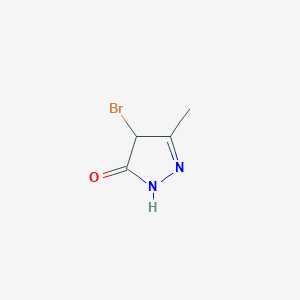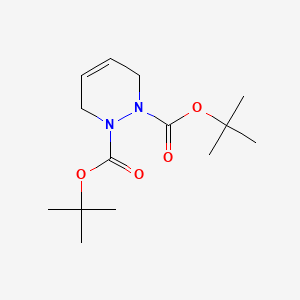
4-(2-Bromoethyl)aniline
Overview
Description
4-(2-Bromoethyl)aniline (4-BEA) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology. 4-BEA is an important building block in organic synthesis and can be used to synthesize a wide range of compounds. It is also a useful tool in biochemical and pharmacological studies, as it can be used to study the structure and function of biological molecules.
Scientific Research Applications
Synthesis of Quinolinones 4-Bromoethyl 2(H) quinolinone, synthesized using 4-(2-Bromoethyl)aniline, demonstrates an efficient process with a high yield and purity. This synthesis involves the acylation of aniline, followed by bromination and cyclization. The method is noted for its simplicity and high yield, making it a valuable technique in fine chemical production (Yang Yi, 2003).
Synthesis of Oligo(N-phenyl-m-aniline)s this compound is used in the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, crucial for understanding their redox properties and potential applications in high-spin cationic states. This process also provides insights into the structural dynamics of these compounds, which can adopt helical structures (A. Ito et al., 2002).
Exploring Vibrational Analysis and NLO Materials Studies on vibrational analysis and nonlinear optical (NLO) materials have utilized derivatives of this compound. This research includes detailed experimental and theoretical investigations, contributing to the understanding of molecular structures and their vibrational spectra, with implications for material science and NLO applications (B. Revathi et al., 2017).
Polyurethane Cationomers and Fluorescent Properties Synthesis of new o-hydroxy Schiff bases using this compound has been explored for producing polymeric films with fluorescent properties. This research is significant for understanding intramolecular proton transfer processes in salicylideneanil structures, with potential applications in material science (E. Buruianǎ et al., 2005).
Synthesis of Schiff Bases The compound 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, synthesized using this compound, was characterized by X-ray diffraction. This research contributes to the understanding of crystal structures and molecular dynamics in Schiff bases, which are significant in various chemical and pharmaceutical applications (Zeng Wu-lan, 2011).
Crystal Structure Analysis The crystal structures of several compounds, including derivatives of this compound, were determined using X-ray powder diffraction data. This research provides essential insights into the structural properties of small organic compounds, which is fundamental in the field of crystallography and material science (K. Goubitz et al., 2001).
Development of Nonenzymatic Glucose Sensors The use of poly(aniline) derivatives, including those synthesized from this compound, has been explored in the development of nonenzymatic glucose sensors. This research is crucial in advancing sensor technology and understanding the role of conjugated polymers in sensor applications (E. Shoji, M. Freund, 2001).
Safety and Hazards
Properties
IUPAC Name |
4-(2-bromoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSMKHXUKDOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192491 | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-03-6 | |
| Record name | 4-(2-Bromoethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)-2-bromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)













